![molecular formula C25H25N7O B12459229 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12459229.png)
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenylamino groups and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is formed by the reaction of cyanuric chloride with aniline derivatives.
Introduction of the Glycinamide Moiety: The glycinamide moiety is introduced by reacting the triazine derivative with 3,5-dimethylphenylglycine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products may exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide include:
2,4,6-tris(phenylamino)-1,3,5-triazine: A triazine derivative with three phenylamino groups.
2,4-bis(phenylamino)-6-(2-hydroxy-4-methoxyphenyl)-1,3,5-triazine: A triazine derivative with phenylamino and hydroxy-methoxyphenyl groups.
Diethylhexyl butamido triazone: A triazine derivative used as a UV absorber.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide is unique due to its specific substitution pattern and the presence of the glycinamide moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C25H25N7O |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H25N7O/c1-17-13-18(2)15-21(14-17)27-22(33)16-26-23-30-24(28-19-9-5-3-6-10-19)32-25(31-23)29-20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,27,33)(H3,26,28,29,30,31,32) |
InChI Key |
FRNGQULQXBHNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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